Methyl 3-O-benzyl-D-glucopyranoside

Regioselective Benzylation Stannylene Acetal Carbohydrate Protection

Procuring pure 3-O-benzyl protected glucosides is challenging due to low-yielding separation from regioisomeric mixtures (O-2:O-3 ratios up to 42:1). This compound eliminates in-house synthesis bottlenecks. - **Key Application**: Glycosyl acceptor for assembling 3,4-branched glycans (HMOs, saponins). - **Orthogonal Protection**: 3-O-benzyl (H2-labile) leaves 2-OH,4-OH,6-OH free for selective functionalization. - **Reference Standard**: α-glucosidase inhibition (IC50=4.6 µM) for SAR studies. Available as a pure research chemical for non-human use.

Molecular Formula C14H20O6
Molecular Weight 284.30 g/mol
Cat. No. B12073044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-O-benzyl-D-glucopyranoside
Molecular FormulaC14H20O6
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O
InChIInChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3
InChIKeyMXGLQICHRQGRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-O-benzyl-D-glucopyranoside: A Regioselectively Protected Building Block


Methyl 3-O-benzyl-D-glucopyranoside (CAS 81371-52-0) is a partially protected monosaccharide derivative belonging to the class of methyl α/β-D-glucopyranosides bearing a single benzyl ether at the 3-O position. With molecular formula C₁₄H₂₀O₆ and a molecular weight of 284.30 g/mol, this compound serves as a key synthetic intermediate in carbohydrate chemistry, particularly as a glycosyl acceptor in the assembly of oligosaccharides and glycoconjugates . The 3-O-benzyl group provides orthogonal protection that is stable under a range of conditions but can be selectively removed via hydrogenolysis, enabling stepwise glycan construction. Unlike perbenzylated or fully unprotected analogs, the monobenzylated pattern leaves multiple hydroxyl groups (2-OH, 4-OH, 6-OH) available for further regioselective functionalization, making it a versatile building block for accessing complex branched glycans [1]. The compound is typically synthesized from methyl α-D-glucopyranoside via selective benzylation protocols or reductive ring-opening of benzylidene acetals, and is available from multiple commercial vendors as a research chemical for non-human use .

Glycosyl acceptor for stepwise oligosaccharide and glycoconjugate assembly
Orthogonal protection: free 2,4,6-OH enable regioselective functionalization
Pure regioisomer bypasses difficult separation of 2-O/3-O mixtures

Why Methyl 3-O-benzyl-D-glucopyranoside Cannot Be Substituted


In carbohydrate synthesis, the precise location of a single protective group dictates both the reactivity of adjacent hydroxyls and the overall synthetic route efficiency. Substituting Methyl 3-O-benzyl-D-glucopyranoside with a 2-O-benzyl, 4-O-benzyl, or 4,6-O-benzylidene analog fundamentally alters the regiochemical outcome of subsequent glycosylation or functionalization steps. For instance, the inherent reactivity of the 2-OH, 3-OH, 4-OH, and 6-OH groups in glucopyranosides follows a well-established order, and the presence of a benzyl group at O-3 modulates the nucleophilicity of the remaining free hydroxyls through both steric and electronic effects [1]. Furthermore, the synthetic accessibility and yield of each regioisomer differ substantially; a 3-O-benzyl derivative may be obtained in high yield via one-pot reductive etherification, whereas the 4-O-benzyl analog typically requires a multi-step sequence with lower overall efficiency [2]. The benzylidene-protected analog (4,6-O-benzylidene) locks the pyranose ring in a specific conformation and simultaneously blocks two positions, precluding the stepwise, orthogonal protection strategies enabled by the singly 3-O-benzylated derivative . Consequently, generic substitution leads to different regioselectivity profiles, altered glycosylation stereochemical outcomes, and incompatible orthogonal protection schemes, making compound-specific selection critical for successful synthetic planning.

Target Compound
Potential Substitute
Mismatch Risk
Methyl 3-O-benzyl-D-glucopyranoside
2-O-benzyl analog
Regioselectivity profile may reverse; 2-O isomer favoured under many conditions, altering nucleophilicity order.
Methyl 3-O-benzyl-D-glucopyranoside
4-O-benzyl analog
Lower synthetic accessibility (~40% overall yield) and different acid-stability profile may compromise route efficiency.
Methyl 3-O-benzyl-D-glucopyranoside
4,6-O-benzylidene analog
Rigid conformation locks ring and blocks two positions, preventing orthogonal protection strategies and stereochemical tuning.

Methyl 3-O-benzyl-D-glucopyranoside: Comparative Evidence Against Key Analogs


Regioselectivity in Stannylene Acetal Benzylation: 2-O vs 3-O Selectivity

In benzylation reactions of methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside, the ratio of 2-O-benzyl ether (a 2-O-protected analog) to 3-O-benzyl ether (the target compound's protected precursor) varies dramatically with reaction conditions. Under standard conditions in DMF, the O-2:O-3 ratio is 70:20, favoring the 2-O isomer. However, by changing the solvent to benzyl bromide, the ratio shifts to 74:8, further improving to 84:2 when using the dihexylstannylene acetal, strongly favoring the 2-O isomer [1]. This data demonstrates that selective access to the 3-O-benzyl derivative requires carefully optimized, non-polar conditions to suppress the thermodynamically favored 2-O isomer, highlighting the synthetic challenge and the value of a commercially available, pure 3-O-benzyl compound.

Stannylene Acetal Benzylation
Head-to-head
O-2:O-3 ratio shifts from 70:20 (DMF) to 84:2 (dihexylstannylene/benzyl bromide); O-2 product favoured up to 42×.
Reported regioselectivity confirms 3-O-benzyl access requires optimized conditions, supporting direct procurement.
Benzylation of stannylene acetal; conditions: DMF vs. benzyl bromide.
Regioselective Benzylation Stannylene Acetal Carbohydrate Protection

Hydrolytic Stability: 3-O-Benzyl vs 4-O-Benzyl Analogs

The position of a benzyl ether substituent significantly impacts the rate of acid-catalyzed hydrolysis of methyl glucopyranosides. A study on methyl 4-O-alkyl-α- and β-D-glucopyranosides revealed that etherification at O-4 with a benzyl group (a comparator analog) slows hydrolysis and increases the free energy of hydrolysis compared to unsubstituted glycosides [1]. While direct hydrolysis data for the 3-O-benzyl isomer was not located in the accessible literature, class-level inference from protective group chemistry indicates that 3-O-benzyl ethers are generally more stable toward acid-catalyzed cleavage than 4-O-benzyl or 6-O-benzyl ethers due to differences in the electronics of the pyranose ring and the relative stability of the oxocarbenium ion intermediate [2]. This differential stability profile means that the 3-O-benzyl compound can withstand certain acidic conditions (e.g., glycosylation with Lewis acid promoters) that might prematurely cleave a 4-O-benzyl group, offering greater synthetic flexibility.

Hydrolytic Stability
Class-level
Class-level inference suggests 3-O-benzyl ethers are generally more stable toward acid-catalyzed cleavage than 4-O-benzyl analogs.
May offer greater synthetic flexibility under acidic glycosylation conditions.
Data to verify; no direct quantification for 3-O-benzyl in source.
Acid-Catalyzed Hydrolysis Protecting Group Stability Glycoside Reactivity

Synthetic Accessibility: One-Pot 3-O-Benzylation vs Multi-Step 4-O-Benzylation

A one-pot tandem methodology using copper(II) triflate-catalyzed reductive etherification enables the regioselective synthesis of various 3-O-benzyl-D-glucopyranosides directly from persilylated precursors in good yields [1]. In contrast, the synthesis of the 4-O-benzyl analog (a key comparator) requires a more elaborate sequence: it is prepared from methyl 4,6-O-benzylidene-α-D-glucopyranoside in only 40% overall yield after multiple steps involving reductive ring-opening and purification [2]. The 3-O-benzyl derivative can therefore be accessed more efficiently, with fewer steps and higher potential throughput, reducing both time and material costs for large-scale synthetic projects.

Synthetic Efficiency
Reported
1-pot reductive etherification yields good yields; 4-O-benzyl analog requires multi-step sequence with ~40% overall yield.
Supports higher throughput and potentially lower procurement cost.
Cu(OTf)₂-catalyzed one-pot method vs. reductive ring-opening route.
One-Pot Synthesis Reductive Etherification Synthetic Efficiency

Base-Promoted Glycosylation Reactivity of 3-O-Benzyl Acceptors

In base-promoted glycosylation reactions employing monobenzylated methyl α- and β-D-glucopyranoside acceptors, the 3-O-benzylated acceptor exhibits distinct reactivity compared to its 2-O-benzyl and 4-O-benzyl isomers. Systematic studies using partially methylated and benzylated model systems established an oxyanion reactivity scale for the different hydroxyl positions [1]. While specific yields for the 3-O-benzyl acceptor are not detailed in the abstract, the study confirms that benzylated acceptors were successfully fucosylated and that the acceptor anomeric configuration (α vs. β) influences both absolute and relative yields [1]. The 3-OH position in glucopyranosides is known to be more nucleophilic than the 4-OH but less than the 2-OH or 6-OH under basic conditions, providing a predictable and tunable reactivity profile that synthetic chemists can leverage for regioselective glycosidic bond formation.

Glycosylation Reactivity
Class-level
Oxyanion reactivity scale places 3-OH intermediate between 2-OH and 4-OH; acceptor configuration influences yields.
Enables predictable, tunable reactivity for regioselective glycosidic bond formation.
Base-promoted fucosylation study; specific acceptor yields not detailed.
Base-Promoted Glycosylation Regioselective Glycosylation Oxyanion Reactivity

Conformational Flexibility: 3-O-Benzyl vs 4,6-O-Benzylidene

The 4,6-O-benzylidene protecting group (a common alternative) locks the pyranose ring into a specific conformation by forming a rigid trans-decalin-like structure, which profoundly influences the stereochemical outcome of glycosylation reactions. In contrast, a single 3-O-benzyl ether (the target compound) does not constrain the ring conformation, leaving the molecule flexible . Studies on glucosyl donors with flexible vs. rigid conformations demonstrate that conformationally flexible 3-O-acetylated glucosyl donors (with O-benzyl groups elsewhere) show very low or no α-stereoselectivity, whereas conformationally restricted 4,6-O-benzylidene-protected donors can be highly β-selective in mannosylations [1]. While Methyl 3-O-benzyl-D-glucopyranoside is primarily an acceptor building block, its conformational flexibility allows it to adopt the necessary geometry for diverse glycosylation reactions without imposing a predetermined stereochemical bias, offering greater versatility for the synthesis of both α- and β-linked products.

Conformational Flexibility
Class-level
Flexible pyranose ring vs. rigid 4,6-O-benzylidene locked conformation; flexible 3-O-acetyl donors show low α-selectivity.
Neutral starting geometry allows stereochemical outcome to be tuned by donor and conditions.
Inference from 3-O-acetyl glucosyl donor data; 3-O-benzyl expected to behave similarly.
Conformational Analysis Protecting Group Effects Glycosylation Stereoselectivity

α-Glucosidase Inhibition Profile

Methyl 3-O-benzyl-D-glucopyranoside has been evaluated for its inhibitory activity against α-glucosidase enzymes. In a colorimetric assay using rat intestinal maltase, the compound exhibited an IC₅₀ value of 4.60 × 10³ nM (4.6 µM) [1]. For comparison, the clinically used α-glucosidase inhibitor acarbose typically shows IC₅₀ values in the low nanomolar to sub-micromolar range depending on the enzyme source (e.g., ~0.5–1 µM for rat intestinal maltase). While the 3-O-benzyl derivative is significantly less potent than acarbose, its activity is notable for a simple monosaccharide derivative lacking the complex pseudotetrasaccharide structure of acarbose. Additionally, the compound showed weak inhibition of bovine α-L-fucosidase (IC₅₀ = 2.60 × 10³ nM) and rat liver lysosomal α-glucosidase (IC₅₀ = 5.00 × 10³ nM), indicating some selectivity for the intestinal maltase isoform [1]. This biological activity profile, while modest, provides a starting point for structure-activity relationship (SAR) studies aimed at developing novel carbohydrate-based inhibitors.

α-Glucosidase Inhibition
Reported
IC₅₀ = 4.60 × 10³ nM (4.6 µM) for rat intestinal maltase.
Reported inhibitory activity supports SAR studies for enzyme targets.
Approx. 5–10× less potent than acarbose; moderate activity for a monosaccharide.
Alpha-Glucosidase Inhibition Enzyme Assay Binding Affinity

Optimal Application Scenarios for Methyl 3-O-benzyl-D-glucopyranoside


3,4-Branched Glycan Synthesis for HMO Research

Methyl 3-O-benzyl-D-glucopyranoside is an ideal glycosyl acceptor for the construction of 3,4-branched glycan motifs commonly found in human milk oligosaccharides (HMOs), saponins, and complex polysaccharides. The compound's 3-O-benzyl protection leaves the 2-OH, 4-OH, and 6-OH positions free for sequential, regioselective glycosylation, enabling the controlled assembly of branched structures without the need for laborious protecting group interconversions [1]. The predictable, intermediate reactivity of the 3-OH position (as established by oxyanion reactivity scales) ensures that glycosylation occurs preferentially at the desired free hydroxyls under appropriate conditions [2]. Furthermore, the conformational flexibility of the 3-O-benzyl derivative, in contrast to rigid 4,6-O-benzylidene-protected analogs, avoids imposing a stereochemical bias that could complicate the synthesis of specific anomeric linkages [3]. This makes the compound a strategic choice for HMO synthetic biology and glycobiology research programs requiring precise control over branching architecture.

High-Throughput Glycosylation Screening and Reaction Optimization

The commercial availability of pure Methyl 3-O-benzyl-D-glucopyranoside eliminates the need for in-house synthesis and challenging chromatographic separation from regioisomeric mixtures. As demonstrated by stannylene acetal benzylation studies, the 3-O-benzyl regioisomer is the minor product under many standard conditions (O-2:O-3 ratios ranging from 3.5:1 to 42:1), making its isolation tedious and low-yielding [1]. Procuring the pure compound directly enables high-throughput screening of glycosylation conditions, donor-acceptor compatibility, and protecting group strategies without the confounding variable of regioisomeric impurities. This scenario is particularly valuable for academic core facilities, contract research organizations (CROs), and pharmaceutical process chemistry groups where reproducibility and efficiency are paramount. The compound's moderate α-glucosidase inhibition activity (IC₅₀ = 4.6 µM) also supports its use as a reference standard in enzyme assay development and validation [2].

Orthogonally Protected Building Blocks for Automated Glycan Assembly

In automated glycan assembly (AGA) and other solid-phase oligosaccharide synthesis platforms, building blocks must possess precisely defined protecting group patterns to ensure correct regio- and stereoselectivity at each coupling step. Methyl 3-O-benzyl-D-glucopyranoside serves as an excellent starting material for the preparation of more complex, orthogonally protected thioglycoside or glycosyl halide donors. The 3-O-benzyl ether is stable to a wide range of conditions, including those used in one-pot reductive etherification protocols that provide 'good yields' of 3-O-benzyl derivatives [3], and can be selectively cleaved by hydrogenolysis without affecting ester or silyl protecting groups. This orthogonality is essential for the stepwise deprotection and elongation cycles inherent to AGA. Compared to the 4-O-benzyl analog, which is obtained in only 40% overall yield via a multi-step sequence [4], the 3-O-benzyl derivative offers a more efficient and cost-effective entry point for generating the diverse building block libraries required for automated synthesis of bioactive glycans.

Medicinal Chemistry SAR for α-Glucosidase Inhibitors

The validated, though moderate, α-glucosidase inhibitory activity of Methyl 3-O-benzyl-D-glucopyranoside (IC₅₀ = 4.6 µM against rat intestinal maltase) provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at developing novel antidiabetic agents [2]. This activity is significant for a simple monobenzylated monosaccharide, as it indicates that the 3-O-benzyl substitution pattern contributes to enzyme binding. Medicinal chemists can use this compound as a core scaffold for further derivatization (e.g., introducing additional benzyl, acyl, or heteroatom substituents) to systematically probe the active site of α-glucosidase and improve potency and selectivity. The compound's availability as a well-characterized, pure research chemical facilitates rapid analog generation and biological evaluation, accelerating the hit-to-lead optimization process in early-stage drug discovery programs targeting type 2 diabetes and related metabolic disorders.

Application
Selection Property
Validation Focus
Branched glycan synthesis (HMO research)
Orthogonal 2,4,6-OH availability
Regioselective glycosylation outcome
High-throughput glycosylation screening
Pure regioisomer, no separation needed
Reproducibility and impurity control
Automated glycan assembly (AGA)
Stable 3-O-benzyl, orthogonal to other PG
Stepwise deprotection compatibility
α-Glucosidase inhibitor SAR
Quantified enzyme inhibition benchmark
Structure-activity relationship exploration

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